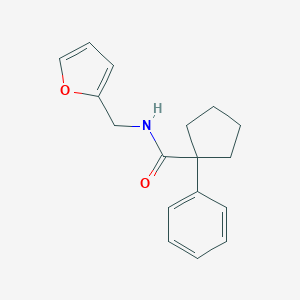

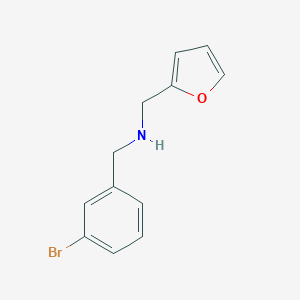

![molecular formula C14H17N3O2 B262171 N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide](/img/structure/B262171.png)

N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide, also known as Ro 115-1240, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of imidazole derivatives and has been found to possess a wide range of biochemical and physiological effects.

Mechanism of Action

N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide 115-1240 acts as a selective antagonist of the neuropeptide Y2 receptor. Neuropeptide Y (NPY) is a neurotransmitter that is involved in the regulation of food intake, energy homeostasis, and stress response. The NPY Y2 receptor is one of the five subtypes of NPY receptors and is expressed in various regions of the brain and peripheral tissues. This compound 115-1240 binds to the Y2 receptor and blocks the binding of NPY, thereby inhibiting its biological effects.

Biochemical and Physiological Effects

This compound 115-1240 has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound 115-1240 has also been found to reduce food intake and body weight in animal models, suggesting its potential application in the treatment of obesity. In addition, this compound 115-1240 has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide 115-1240 has several advantages for lab experiments. It is a highly selective antagonist of the neuropeptide Y2 receptor and has been extensively studied for its potential applications in scientific research. However, this compound 115-1240 also has some limitations for lab experiments. It is a relatively expensive compound and may not be readily available in some laboratories. In addition, this compound 115-1240 has a short half-life and may require frequent administration in animal studies.

Future Directions

N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide 115-1240 has several potential future directions for scientific research. It may be further studied for its potential application in the treatment of obesity, type 2 diabetes, and cancer. In addition, this compound 115-1240 may be used as a tool for studying the role of neuropeptide Y2 receptor in various physiological and pathological conditions. Further studies are needed to fully understand the mechanism of action and potential applications of this compound 115-1240 in scientific research.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide 115-1240 has been extensively studied for its potential applications in scientific research. It has been found to act as a potent and selective antagonist of the neuropeptide Y2 receptor, which is involved in the regulation of food intake and energy homeostasis. This compound 115-1240 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

Molecular Formula |

C14H17N3O2 |

|---|---|

Molecular Weight |

259.3 g/mol |

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-2-phenoxyacetamide |

InChI |

InChI=1S/C14H17N3O2/c18-14(11-19-13-5-2-1-3-6-13)16-7-4-9-17-10-8-15-12-17/h1-3,5-6,8,10,12H,4,7,9,11H2,(H,16,18) |

InChI Key |

VDQDGHAXRAPZRF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCC(=O)NCCCN2C=CN=C2 |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCCCN2C=CN=C2 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

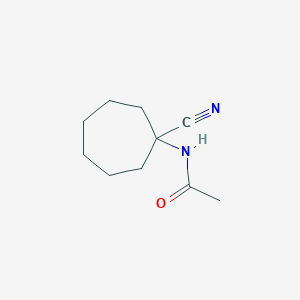

![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)

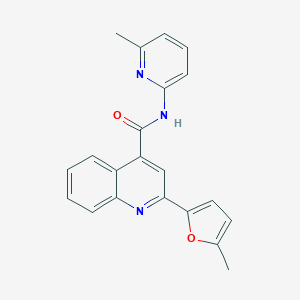

![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)

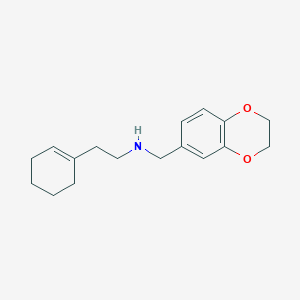

![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)

![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)

![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)

![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)